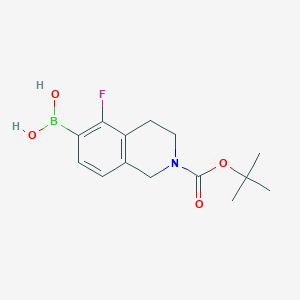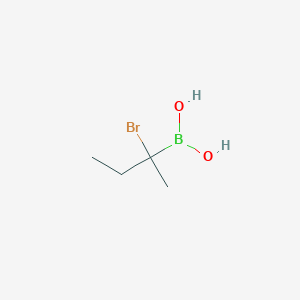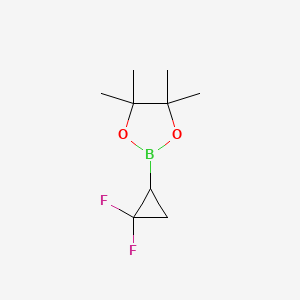
(3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a cyclopentyl ring, which is further substituted with a carbamate group derived from 2-methylpropan-2-ol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid typically involves the following steps:
Formation of the Carbamate Intermediate: The reaction begins with the protection of an amine group using 2-methylpropan-2-yl chloroformate to form the corresponding carbamate.
Cyclopentylation: The protected amine is then subjected to a cyclopentylation reaction, introducing the cyclopentyl ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for drug development.
Medicine:
Drug Development: Investigated for its potential use in developing new therapeutic agents, particularly enzyme inhibitors.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid mimics the transition state of the substrate, leading to effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a cyclopentyl group.
Cyclopentylboronic Acid: Lacks the carbamate group present in (3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid.
2-Methoxyphenyl Isocyanate: Used for amine protection/deprotection, similar in its use of carbamate chemistry.
Uniqueness:
Structural Features:
Reactivity: The presence of the boronic acid group allows for versatile chemical transformations, particularly in cross-coupling reactions.
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-8-5-4-7(6-8)11(14)15/h7-8,14-15H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAYHIDHKRCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC(C1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)



![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-isobenzofuran-1-one](/img/structure/B8187752.png)






